molecular formula C6H4Cl3NO2S B3337000 4-Amino-2,5-dichlorobenzenesulfonyl chloride CAS No. 4857-94-7

4-Amino-2,5-dichlorobenzenesulfonyl chloride

Cat. No.: B3337000
CAS No.: 4857-94-7
M. Wt: 260.5 g/mol
InChI Key: BAWYRVMRUXDHTQ-UHFFFAOYSA-N
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Description

4-Amino-2,5-dichlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H4Cl2NO2S. It is characterized by the presence of an amino group (-NH2) and two chlorine atoms attached to a benzene ring, along with a sulfonyl chloride group (-SO2Cl). This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dichlorobenzenesulfonyl chloride typically involves the chlorination of 4-aminobenzenesulfonyl chloride. The reaction conditions include the use of chlorine gas or a suitable chlorinating agent under controlled temperature and pressure to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the careful control of reactants, temperature, and pressure to achieve high yields and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5-dichlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of sulfonamides or esters.

Scientific Research Applications

4-Amino-2,5-dichlorobenzenesulfonyl chloride is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-2,5-dichlorobenzenesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its sulfonyl chloride group is particularly reactive, forming stable sulfonamide bonds with amines, which are crucial in drug design and synthesis.

Comparison with Similar Compounds

4-Amino-2,5-dichlorobenzenesulfonyl chloride is similar to other benzenesulfonyl chlorides, such as 2,4-dichlorobenzenesulfonyl chloride and 2,6-dichlorobenzenesulfonyl chloride. its unique combination of amino and chlorine substituents on the benzene ring distinguishes it from these compounds. This unique structure imparts specific reactivity and utility in various applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-amino-2,5-dichlorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO2S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWYRVMRUXDHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255667
Record name 4-Amino-2,5-dichlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4857-94-7
Record name 4-Amino-2,5-dichlorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4857-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,5-dichlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonyl chloride, 4-amino-2,5-dichloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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